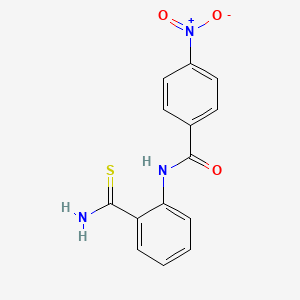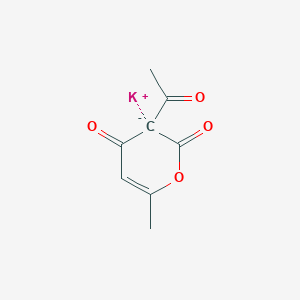
Potassium Dehydroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium Dehydroacetate is a potassium salt of dehydroacetic acid. It is commonly used as a preservative in various industries, including food, cosmetics, and pharmaceuticals. This compound is known for its antimicrobial properties, which help in inhibiting the growth of bacteria, yeast, and mold.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium Dehydroacetate can be synthesized by neutralizing dehydroacetic acid with potassium hydroxide. The reaction typically involves dissolving dehydroacetic acid in water and then adding potassium hydroxide slowly while maintaining the temperature below 50°C. The resulting solution is then evaporated to obtain this compound in crystalline form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions. The process is similar to the laboratory synthesis but is carried out in large reactors with precise control over temperature and pH. The final product is then purified and dried to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Potassium Dehydroacetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can undergo substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products Formed
Oxidation: Oxidized derivatives of dehydroacetic acid.
Reduction: Reduced forms of dehydroacetic acid.
Substitution: Metal salts of dehydroacetic acid.
Aplicaciones Científicas De Investigación
Potassium Dehydroacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in microbiological studies due to its antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.
Industry: Widely used as a preservative in food and cosmetic products to extend shelf life and maintain product quality.
Mecanismo De Acción
The antimicrobial action of Potassium Dehydroacetate is primarily due to its ability to disrupt the cell membrane of microorganisms. It alters the membrane permeability, leading to the leakage of cellular contents and eventual cell death. This compound also interferes with the energy metabolism of microorganisms, further inhibiting their growth.
Comparación Con Compuestos Similares
Similar Compounds
Sodium Dehydroacetate: Another salt of dehydroacetic acid, commonly used as a preservative.
Potassium Sorbate: A widely used preservative with similar antimicrobial properties.
Sodium Benzoate: Another preservative used in food and cosmetics.
Uniqueness
Potassium Dehydroacetate is unique due to its broad-spectrum antimicrobial activity and stability under various pH conditions. Unlike some other preservatives, it remains effective in both acidic and alkaline environments, making it versatile for different applications.
Propiedades
Número CAS |
57020-07-2 |
|---|---|
Fórmula molecular |
C8H7KO4 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
potassium;3-acetyl-6-methylpyran-3-ide-2,4-dione |
InChI |
InChI=1S/C8H7O4.K/c1-4-3-6(10)7(5(2)9)8(11)12-4;/h3H,1-2H3;/q-1;+1 |
Clave InChI |
CYTMSUFQXVURGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)[C-](C(=O)O1)C(=O)C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Nonylpyrido[3,2-E][1,2,4]triazine](/img/structure/B14618163.png)
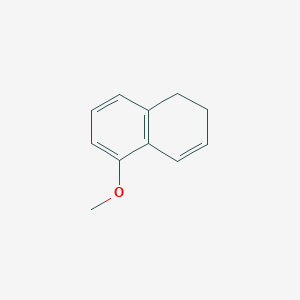
![1-[3,5-Bis(octadecyloxy)phenyl]methanamine](/img/structure/B14618170.png)
![Diethyl [(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14618177.png)
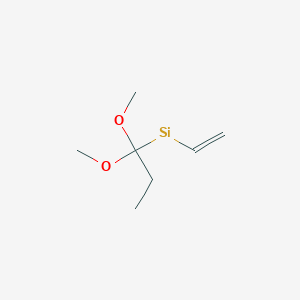
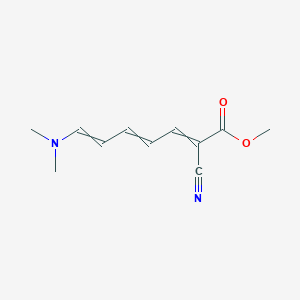


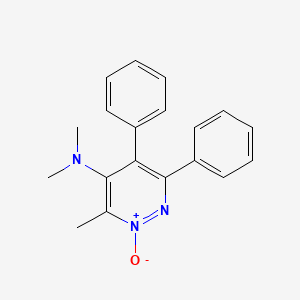
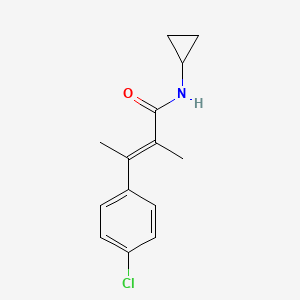

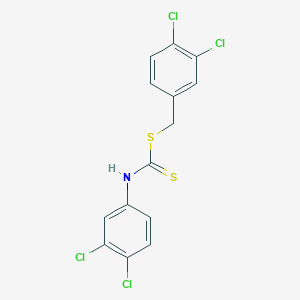
![(1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14618226.png)
